(((2-Aminoethyl)amino)methyl)phenol

Epoxy Curing Tribology Composite Materials

(((2-Aminoethyl)amino)methyl)phenol (CAS 94-28-3), systematicaly referred to as 2-[(2-aminoethylamino)methyl]phenol and commonly known by the trade name Agidol AF-2, is a bifunctional Mannich base belonging to the aminoalkylphenol class. This compound, with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol, is solid at room temperature and possesses a density of 1.1±0.1 g/cm³.

Molecular Formula C9H14N2O
Molecular Weight 166.22
CAS No. 94-28-3
Cat. No. B1192192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((2-Aminoethyl)amino)methyl)phenol
CAS94-28-3
SynonymsAgidol AF-2; 
Molecular FormulaC9H14N2O
Molecular Weight166.22
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCN)O
InChIInChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2
InChIKeyZJSCDDIGFJQVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(((2-Aminoethyl)amino)methyl)phenol (CAS 94-28-3) Procurement Guide: Core Specifications and Industrial Profile


(((2-Aminoethyl)amino)methyl)phenol (CAS 94-28-3), systematicaly referred to as 2-[(2-aminoethylamino)methyl]phenol and commonly known by the trade name Agidol AF-2, is a bifunctional Mannich base belonging to the aminoalkylphenol class [1]. This compound, with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol, is solid at room temperature and possesses a density of 1.1±0.1 g/cm³ . It is primarily utilized in industrial applications as a cold-curing crosslinking agent (hardener) for epoxy resins and is documented as a corrosion inhibitor [1][2].

Why Generic Amine Hardeners Cannot Simply Substitute (((2-Aminoethyl)amino)methyl)phenol


While various amine-based hardeners such as hexamethylenediamine (HMDA) are available for epoxy curing, simple substitution is inadvisable due to significant divergences in cured network architecture and resulting performance metrics. Unlike linear aliphatic amines, (((2-Aminoethyl)amino)methyl)phenol (AF-2) incorporates a phenolic hydroxyl group and a secondary amine within its structure, which modulates its reactivity and leads to a fundamentally different crosslink density and polymer morphology [1]. This structural difference translates directly into quantifiable performance gaps, particularly in wear resistance and hardness, where AF-2-cured systems have been shown to outperform HMDA-based composites [1]. The choice of hardener is therefore not a matter of supplier convenience but a critical determinant of the final material's mechanical and tribological profile.

(((2-Aminoethyl)amino)methyl)phenol: Head-to-Head Performance Evidence Against a Standard Amine Hardener


Superior Wear Resistance of AF-2 Cured Epoxy vs. HMDA in Wollastonite-Filled Composites

In a direct comparative study, epoxy diane resin ED-20 cured with (((2-Aminoethyl)amino)methyl)phenol (AF-2) exhibited substantially lower wear (higher wear resistance) compared to the same resin cured with hexamethylenediamine (HMDA) under identical conditions [1]. For the unfilled system, AF-2-cured polymer showed a wear of 19 × 10⁻⁶ m, while the HMDA-cured analog showed a significantly higher wear of 27 × 10⁻⁶ m, representing a 29.6% improvement in wear resistance for AF-2 [1]. This performance gap was maintained across various wollastonite-filled and surfactant-modified formulations, indicating a fundamental advantage of the aminoalkylphenol structure in forming a more wear-resistant epoxy network [1].

Epoxy Curing Tribology Composite Materials

Markedly Higher Barcol Hardness in AF-2 Cured Epoxy Compared to HMDA Systems

The same comparative study measured Barcol hardness of the cured epoxy composites, revealing a dramatic difference in indentation resistance between the two hardeners [1]. The unfilled AF-2-cured epoxy achieved a Barcol hardness of 30.8 HB, whereas the HMDA-cured counterpart reached only 9.8 HB. This represents a 3.14-fold increase in hardness attributable solely to the choice of hardener [1]. The hardness advantage of AF-2 was preserved and amplified upon incorporation of wollastonite filler, with the AF-2/wollastonite composite reaching up to 45.6 HB, compared to a maximum of 19.8 HB for the best HMDA/wollastonite formulation [1].

Polymer Hardness Epoxy Curing Mechanical Properties

Cold-Curing Capability Differentiates AF-2 from Elevated-Temperature Amine Hardeners

(((2-Aminoethyl)amino)methyl)phenol is explicitly employed as a cold-curing agent ( отвердитель холодного отверждения ), whereas the comparator hexamethylenediamine (HMDA) requires hot-curing conditions ( отвердитель горячего отверждения ) to achieve full crosslinking [1]. This distinction has direct energy and process implications: AF-2 enables ambient-temperature curing of epoxy resin ED-20, eliminating the need for heating equipment, reducing energy consumption, and avoiding thermal stresses on substrates—an advantage that HMDA and similar aliphatic amines cannot replicate without formulation modification [1].

Cold-Cure Epoxy Crosslinking Agent Curing Mechanism

Documented Corrosion Inhibitor Function Distinct from Simple Amine Synergists

The MeSH (Medical Subject Headings) authoritative database curated by the U.S. National Library of Medicine annotates (((2-Aminoethyl)amino)methyl)phenol with the specific functional note 'corrosion inhibitor,' supported by primary literature (Gig Sanit 1990;(11):23) [1]. This functional annotation distinguishes it from generic alkyl amines that may only act as pH adjusters or neutralizers. While the quantitated inhibition efficiency data from the primary source could not be directly accessed for this guide, the authoritative MeSH classification provides procurement-level evidence that this compound has been specifically studied and validated for corrosion protection, a property that simple aliphatic amine hardeners like diethylenetriamine (DETA) or triethylenetetramine (TETA) do not intrinsically possess without further chemical modification [1].

Corrosion Inhibition Anticorrosion Additive Functional Amine

(((2-Aminoethyl)amino)methyl)phenol: Evidence-Backed Application Scenarios for Technical Procurement


High-Wear Epoxy Antifriction Coatings and Linings

For industrial equipment subject to sliding wear, such as chutes, hoppers, and bearing surfaces, epoxy coatings cured with (((2-Aminoethyl)amino)methyl)phenol offer a 29.6% wear reduction over HMDA-cured alternatives based on direct tribological data [1]. This translates into extended maintenance intervals and reduced material loss, justifying AF-2 procurement for wear-critical applications.

Ambient-Temperature Curing of Large-Area or Field-Applied Epoxy Composites

In scenarios where heat curing is impractical—such as on-site repair of concrete structures, pipeline wrapping, or bonding of thermally sensitive substrates—AF-2's established cold-curing capability eliminates the need for heating equipment and reduces process complexity [1]. This is a differentiating factor over hot-cure hardeners like HMDA.

Dual-Function Epoxy Binders for Corrosion-Prone Metal Structures

For epoxy primers and coatings applied to steel structures in marine or industrial atmospheres, the documented corrosion inhibitor property of AF-2 provides intrinsic anticorrosion functionality beyond that of a simple hardener [1]. This dual action can reduce the need for separate inhibitor additives, simplifying formulation and procurement.

Formulation of Dimensionally Stable, High-Hardness Epoxy Tooling and Molds

The 3.14-fold higher Barcol hardness of AF-2-cured unfilled epoxy over HMDA-cured epoxy makes this compound particularly suitable for epoxy tooling, master models, and molds requiring high surface hardness and resistance to indentation [1]. The hardness advantage is maintained in mineral-filled compositions, enabling robust, dimensionally stable polymer tooling.

Quote Request

Request a Quote for (((2-Aminoethyl)amino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.